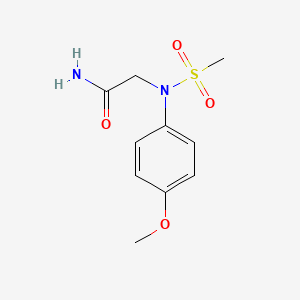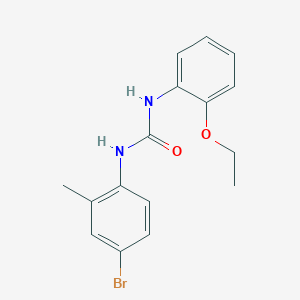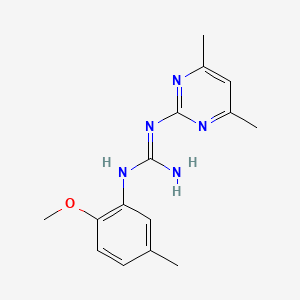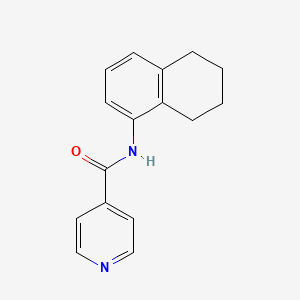
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)acetamide, also known as MDAA, is a synthetic compound that has gained attention in the scientific community due to its potential use in research applications. MDAA has been studied for its mechanism of action and biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
作用機序
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)acetamide works by binding to the serotonin transporter, which is responsible for the reuptake of serotonin in the brain. By binding to this transporter, this compound inhibits its activity and increases the levels of serotonin in the brain. This increase in serotonin has been shown to have antidepressant and anti-anxiety effects. Additionally, this compound has been shown to reduce the rewarding effects of cocaine by binding to the dopamine transporter, which is responsible for the reuptake of dopamine in the brain.
Biochemical and Physiological Effects
This compound has been shown to have antidepressant and anti-anxiety effects in animal models. Additionally, this compound has been shown to reduce the rewarding effects of cocaine, indicating its potential use in the treatment of substance abuse disorders. This compound has also been shown to have anxiolytic effects in animal models, indicating its potential use in the treatment of anxiety disorders.
実験室実験の利点と制限
One advantage of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)acetamide in lab experiments is its specificity for the serotonin and dopamine transporters. This specificity allows for the selective modulation of these targets, which can be useful in studying their role in various physiological and pathological processes. Additionally, this compound has been shown to have a long half-life in the brain, which allows for sustained effects over time.
One limitation of using this compound in lab experiments is its potential for off-target effects. While this compound is specific for the serotonin and dopamine transporters, it may also interact with other targets in the brain, which can confound results. Additionally, the long half-life of this compound can make it difficult to control the duration of its effects, which can also confound results.
将来の方向性
Future research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)acetamide could focus on its potential use in the treatment of various psychiatric and neurological disorders, including depression, anxiety, and substance abuse disorders. Additionally, future research could focus on developing more selective analogs of this compound that have reduced off-target effects. Finally, future research could focus on elucidating the molecular mechanisms underlying the effects of this compound, which could lead to the development of more effective treatments for these disorders.
合成法
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)acetamide can be synthesized using a multistep process that involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final product, this compound.
科学的研究の応用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)acetamide has been studied for its potential use as a research tool in the field of neuroscience. Specifically, this compound has been shown to modulate the activity of the serotonin transporter, which is a target for many antidepressant drugs. This compound has also been studied for its potential use in the treatment of substance abuse disorders, as it has been shown to reduce the rewarding effects of cocaine in animal models.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12-2-4-13(5-3-12)10-17(19)18-14-6-7-15-16(11-14)21-9-8-20-15/h2-7,11H,8-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYMMBDBVKMVAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(4-chlorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5835621.png)
![N-cyclopentyl-2-[5-(4-fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5835634.png)

![2-chloro-5-{5-[2-(1H-tetrazol-5-yl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5835651.png)

![1-(4-biphenylyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone](/img/structure/B5835660.png)
![N-[4-(dimethylamino)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B5835667.png)
![7-(4-bromophenyl)-1,3-dimethyl-8-(2-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5835675.png)


